molecular formula C20H22Cl2N4O2 B14931424 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

Katalognummer: B14931424
Molekulargewicht: 421.3 g/mol
InChI-Schlüssel: YNBRPZAYUZPTSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide is a complex organic compound with a molecular formula of C20H22Cl2N4O2 This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzyl group and an acetylamino group attached to a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the acetylation of the piperazine derivative and subsequent coupling with benzamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Wirkmechanismus

The mechanism of action of 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide apart is its unique combination of the 2,6-dichlorobenzyl group and the acetylamino-benzamide structure. This unique configuration imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Eigenschaften

Molekularformel

C20H22Cl2N4O2

Molekulargewicht

421.3 g/mol

IUPAC-Name

2-[[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C20H22Cl2N4O2/c21-16-5-3-6-17(22)15(16)12-25-8-10-26(11-9-25)13-19(27)24-18-7-2-1-4-14(18)20(23)28/h1-7H,8-13H2,(H2,23,28)(H,24,27)

InChI-Schlüssel

YNBRPZAYUZPTSB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=CC=CC=C3C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.